![molecular formula C7H14ClNO B2679304 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride CAS No. 2416237-61-9](/img/structure/B2679304.png)

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

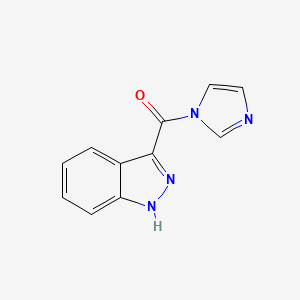

“2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416237-61-9 . It has a molecular weight of 163.65 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c8-4-7-2-1-6(3-7)9-5-7;/h6H,1-5,8H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine derivatives have been synthesized and studied for their chemical properties and applications in various fields of organic chemistry. For instance, the Beckmann rearrangement of specific isomers of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis has shown the selective formation of compounds with potential in synthetic organic chemistry (Koval’skaya, Kozlov, & Shavyrin, 2004). Additionally, the synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives highlight their potential as intermediates in the development of new molecules (Portoghese & Turcotte, 1971).

Chemical Transformations and Applications

Research has explored the Demjanov and Tiffeneau-Demjanov ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, indicating significant synthetic versatility for constructing complex molecular architectures (Fattori, Henry, & Vogel, 1993). Similarly, the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one underscores its utility as a chiral building block for the synthesis of terpenoids and other natural product derivatives (Yu, 2005).

Reactivity and Derivative Synthesis

The study of 7-Oxabicyclo[2.2.1]heptadiene derivatives' reactivity towards Brønsted acids opens avenues for the generation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions under varying experimental conditions (Maggiani, Tubul, & Brun, 1999). This demonstrates the compounds’ potential in synthetic strategies for creating diverse molecular structures.

Advanced Building Blocks for Drug Discovery

A novel methodology for the synthesis of 3-azabicyclo[3.2.0]heptanes offers attractive building blocks for drug discovery, utilizing common chemicals and a [2+2]-photochemical cyclization process. This approach provides a quick and efficient route to substituted 3-azabicyclo[3.2.0]heptanes, valuable for the development of new medicinal compounds (Denisenko et al., 2017).

Muscarinic Receptor Subtype Selective Agonists

Research into the synthesis of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists has identified compounds with potential as selective agonists for muscarinic receptor subtypes. These studies contribute to understanding how structural modifications can influence receptor selectivity, essential for developing targeted therapies (Tecle et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-7-2-1-6(3-7)4-9-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBLWSOOEACDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CO2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)

![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)

![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)

![3-Methyl-N'-(4-methylphenyl)sulfonyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)